Guanidine, N,N'-dibutyl-
Overview
Description
Guanidine, N,N’-dibutyl- is a derivative of guanidine, a compound characterized by its strong basicity and ability to form multiple hydrogen bonds. This compound is part of the broader class of N,N’-disubstituted guanidines, which are known for their versatility in various chemical and biological applications. Guanidine derivatives are often utilized in pharmaceuticals, organocatalysis, and as intermediates in the synthesis of more complex molecules .
Mechanism of Action
Target of Action
Guanidine, N,N’-dibutyl- primarily targets several proteins and enzymes in the body. Some of the known targets include Aldehyde dehydrogenase, mitochondrial; Ribonuclease pancreatic; DNA; Disks large homolog 4; Lysozyme; Guanidinoacetate N-methyltransferase; and Arginase . These targets play crucial roles in various biological processes, including metabolism, protein synthesis, and cellular signaling .
Mode of Action
Guanidine, N,N’-dibutyl- interacts with its targets in a variety of ways. For instance, it acts as an inhibitor for Aldehyde dehydrogenase, mitochondrial . Guanidine apparently enhances the release of acetylcholine following a nerve impulse and also appears to slow the rates of depolarization and repolarization of muscle cell membranes .
Biochemical Pathways
Guanidine, N,N’-dibutyl- affects several biochemical pathways. It plays a crucial role in the metabolism of living organisms . Topics include nonribosomal peptides, alkaloids, guanidine-bearing terpenes, polyketides, and shikimic acid derivatives from natural sources .
Pharmacokinetics
Guanidine, N,N’-dibutyl- is rapidly absorbed and distributed in the body . The half-life of Guanidine, N,N’-dibutyl- is approximately 7-8 hours, suggesting that it remains in the body for a significant period before being eliminated .
Result of Action
The molecular and cellular effects of Guanidine, N,N’-dibutyl- action are primarily related to its interaction with its targets. For instance, by enhancing the release of acetylcholine and slowing the rates of depolarization and repolarization of muscle cell membranes, it can affect muscle function . It is used to treat muscle weakness and fatigue associated with the myasthenic complications of Eaton-Lambert syndrome .
Action Environment
The action, efficacy, and stability of Guanidine, N,N’-dibutyl- can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of Guanidine, N,N’-dibutyl-, which can in turn influence its interaction with its targets . Additionally, factors such as temperature and the presence of other molecules can also affect the action of Guanidine, N,N’-dibutyl- .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-dibutyl-guanidine typically involves the reaction of butylamine with a guanylating agent. One common method is the reaction of butylamine with S-methylisothiourea, which proceeds under mild conditions to yield the desired guanidine derivative . Another approach involves the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis, providing efficient access to diverse guanidines .
Industrial Production Methods: Industrial production of N,N’-dibutyl-guanidine may involve large-scale reactions using similar guanylating agents, with careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N,N’-dibutyl-guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding guanidinium salts.
Substitution: It can participate in nucleophilic substitution reactions, where the guanidine moiety acts as a nucleophile.
Cyclization: Guanidine derivatives can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used.
Cyclization: Catalysts like transition metals (e.g., palladium) can facilitate cyclization reactions.
Major Products:
Oxidation: Guanidinium salts.
Substitution: Substituted guanidines.
Cyclization: Heterocyclic compounds such as imidazolines and pyrimidines.
Scientific Research Applications
N,N’-dibutyl-guanidine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a DNA minor groove binder and kinase inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
- N,N’-dimethyl-guanidine
- N,N’-diethyl-guanidine
- N,N’-diphenyl-guanidine
Comparison: N,N’-dibutyl-guanidine is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interaction with biological targets. Compared to N,N’-dimethyl-guanidine and N,N’-diethyl-guanidine, the dibutyl derivative may exhibit different pharmacokinetic properties and binding affinities .
Properties
IUPAC Name |
1,2-dibutylguanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-3-5-7-11-9(10)12-8-6-4-2/h3-8H2,1-2H3,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEJAEDEMWCUTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=NCCCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563856 | |
Record name | N,N''-Dibutylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34331-58-3, 57028-96-3 | |
Record name | N,N''-Dibutylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | poly(hexamethyleneguanide) hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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